molecular formula C10H14O5 B184854 Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate CAS No. 52506-21-5

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No. B184854
CAS RN: 52506-21-5
M. Wt: 214.21 g/mol
InChI Key: HDBHPQJOSZBECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C10H14O5 . It is used in various chemical reactions and studies .


Synthesis Analysis

The synthesis of “Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” involves several steps, but the exact process can vary depending on the specific requirements of the reaction .


Molecular Structure Analysis

The molecular structure of “Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” is characterized by a spirocyclic structure, which includes two cyclic structures connected at one atom . The molecular weight of this compound is 214.21 g/mol .


Chemical Reactions Analysis

“Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” can participate in various chemical reactions. For instance, it has been used in a study of microwave-assisted reductive amination . Additionally, through a novel aromatization process, this bicyclic frame can be converted into a series of 5-alkoxytryptamine derivatives including serotonin, melatonin, and bufotenin .


Physical And Chemical Properties Analysis

“Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate” has several notable physical and chemical properties. It has a molecular weight of 214.21 g/mol and a topological polar surface area of 61.8 Ų . It also has a rotatable bond count of 2 and a complexity of 280 .

Scientific Research Applications

Synthesis and Pharmacology

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate is utilized in the synthesis of pharmacologically relevant compounds. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes for evaluating dopamine agonist activity, although no central nervous system activity was observed in the synthesized compounds (Brubaker & Colley, 1986).

Chemical Synthesis Techniques

Schwartz et al. (2005) described a method for synthesizing enantiomerically pure 1,6-dioxaspiro[4.5]decanes, highlighting the versatility of this chemical structure in producing complex spiroacetal systems (Schwartz et al., 2005).

NMR Characterization

Guerrero-Alvarez et al. (2004) studied the relative configuration of 1,4-dioxaspiro[4.5]decanes using NMR, contributing to a better understanding of their molecular structure (Guerrero-Alvarez et al., 2004).

Role in Chemical Communication in Insects

Kohnle et al. (1992) identified a derivative of 1,6-dioxaspiro[4.5]decane in the chemical communication system of certain beetle species, indicating a biological role for these compounds in nature (Kohnle et al., 1992).

Photoreactivity Studies

Arnold, Lamont, and Perrott (1991) investigated the reactivity of radical cations of dioxaspiro[4.5]decanes, revealing insights into their potential for carbon–carbon bond cleavage reactions (Arnold et al., 1991).

Development of Novel Organic Compounds

Satyamurthy et al. (1984) synthesized novel 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones, expanding the chemical diversity of spirocyclic compounds (Satyamurthy et al., 1984).

Safety And Hazards

When handling “Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate”, safety precautions should be taken to avoid potential hazards. It has been associated with certain hazard statements, including H315, H319, and H335 . Precautionary measures such as P271, P261, and P280 should be followed .

properties

IUPAC Name

methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-13-9(12)7-6-10(3-2-8(7)11)14-4-5-15-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBHPQJOSZBECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399173
Record name methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

CAS RN

52506-21-5
Record name methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-cyclohexanedione monoethylene ketal (1.00 g, 6.4 mmol) in dimethyl carbonate (6 mL) at room temperature was added sodium hydride (0.31 g, 7.7 mmol). The mixture was heated at 80° C. for 20 min and then diluted with dry toluene (20 mL). The mixture was stirred for an additional 3 h at 80° C., cooled to room temperature, quenched with water, and then extracted with dichloromethane. The organic phase was dried over anhydrous sodium sulfate and evaporated to yield the crude product which was purified by Biotage® chromatography (silica gel, ethyl acetate in hexanes gradient 30-42%) to yield the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.